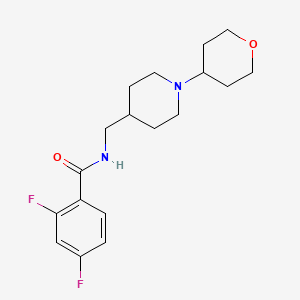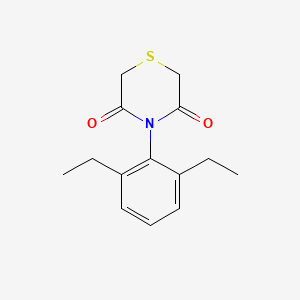
4-(2,6-Diethylphenyl)thiomorpholine-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,6-Diethylphenyl)thiomorpholine-3,5-dione is a useful research compound. Its molecular formula is C14H17NO2S and its molecular weight is 263.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Stereochemistry
- A study by Szawkało et al. (2015) in the Journal of Molecular Structure focused on synthesizing new N-aryl-substituted thiomorpholine-3,5-diones and establishing their crystal structures through X-ray crystallography. They detected stable diastereomers at room temperature for certain derivatives and studied the dynamic stereochemistry of these compounds (Szawkało et al., 2015).
Crystal Structure and Synthesis of Derivatives
- Research by Mawad et al. (2010) in Helvetica Chimica Acta described the synthesis of various thiomorpholine derivatives and their crystal structures. The study highlighted the challenges in preparing certain S-containing morpholine derivatives and reported on the different products formed (Mawad et al., 2010).
Cycloaddition Reactions for Derivative Synthesis
- In 2020, Xie et al. reported in Synthetic Communications on a base-mediated [3 + 3] cycloaddition reaction to form thiomorpholin-3-one derivatives, illustrating a method to efficiently access these compounds for further applications (Xie et al., 2020).
Antimicrobial Activity of Derivatives
- A study by Kardile and Kalyane in the International Journal of Applied Biology and Pharmaceutical Technology (2010) explored the synthesis of thiomorpholine derivatives and their potential antimicrobial activities. This research highlighted the application of thiomorpholine derivatives in developing new bioactive molecules (Kardile & Kalyane, 2010).
Synthesis Methods and Application in Electrochromic Devices
- Cho et al. (2015) in Polymer Chemistry presented novel electron acceptors derived from thiomorpholine diones for electrochromic applications. Their work underscores the utility of these compounds in the development of conjugated polymers for specific electronic applications (Cho et al., 2015).
Application in Analysis of Vitamin D3
- Higashi et al. (2003) demonstrated the use of a derivative of 1,2,4-triazoline-3,5-dione in the analysis of 25-hydroxyvitamin D3 in human plasma. This work, published in Analytical Sciences, shows the application of thiomorpholine derivatives in enhancing the sensitivity of mass spectrometry analyses (Higashi et al., 2003).
Propiedades
IUPAC Name |
4-(2,6-diethylphenyl)thiomorpholine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S/c1-3-10-6-5-7-11(4-2)14(10)15-12(16)8-18-9-13(15)17/h5-7H,3-4,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWIYTPSBIWZRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N2C(=O)CSCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
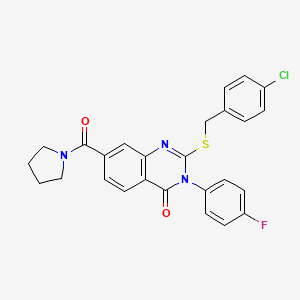
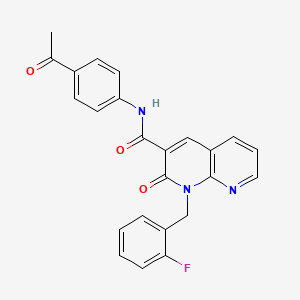
![N-(3-ethoxypropyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2543102.png)
![2,4-dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitrile](/img/structure/B2543103.png)
![2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2543104.png)
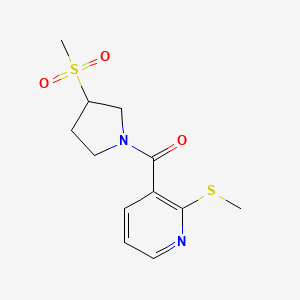

![3-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/structure/B2543108.png)
![methyl 2-{[(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1(6H)-yl)acetyl]amino}benzoate](/img/structure/B2543109.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2543111.png)
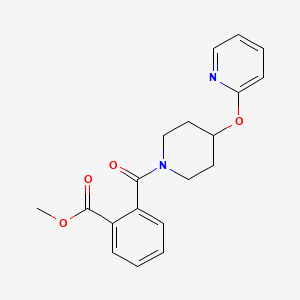

![2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide](/img/structure/B2543115.png)
